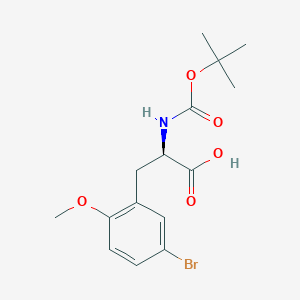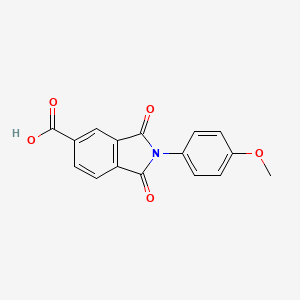
Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate is an organic compound with the molecular formula C7H7ClO5S It is a derivative of furan, a heterocyclic organic compound, and contains both chlorosulfonyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate typically involves the chlorosulfonation of methyl 2-methylfuran-3-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Methyl 2-methylfuran-3-carboxylate.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled temperature conditions to introduce the chlorosulfonyl group at the 5-position of the furan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), and mild bases (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its unique reactivity and functional groups.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Biological Studies: Explored for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The furan ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(chloromethyl)-2-furoate: Similar structure but with a chloromethyl group instead of a chlorosulfonyl group.
Methyl 5-(bromomethyl)-2-furoate: Contains a bromomethyl group instead of a chlorosulfonyl group.
Methyl 5-(methoxymethyl)-2-furoate: Contains a methoxymethyl group instead of a chlorosulfonyl group.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate is unique due to the presence of both chlorosulfonyl and ester functional groups, which impart distinct reactivity and potential applications. The chlorosulfonyl group is particularly reactive, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNAYVBYGGPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371648 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-35-6 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)





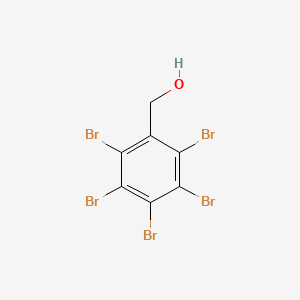
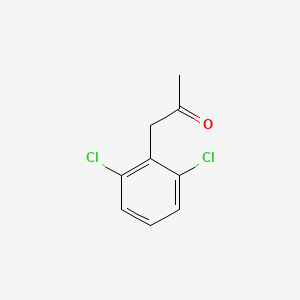
![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)
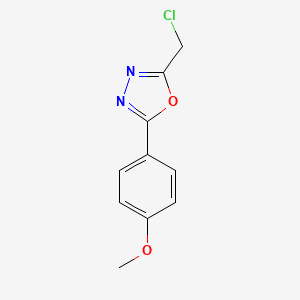
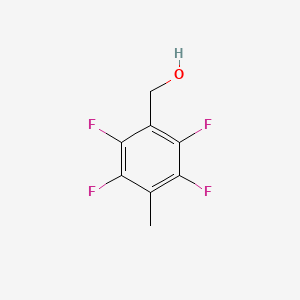
![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)
